N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
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Overview
Description
“N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” is an organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The sulfanylacetamide moiety can be introduced by reacting the imidazole derivative with a suitable thiol compound under basic conditions.
Acylation: The final step involves the acylation of the thiol-imidazole intermediate with 2-ethyl-6-methylphenylacetyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially leading to the formation of reduced imidazole derivatives or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Imidazole Derivatives: Formed from reduction reactions.
Functionalized Aromatic and Imidazole Compounds: Formed from substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Agriculture: It may have potential as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(2-ethyl-6-methylphenyl)-2-(1-ethylimidazol-2-yl)sulfanylacetamide
Uniqueness
“N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” is unique due to the specific substitution pattern on the aromatic ring and the imidazole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQSGSFKIDFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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